molecular formula C17H21N3O4S B4932025 N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B4932025
M. Wt: 363.4 g/mol
InChI Key: JRKWLWCCEQHLRX-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone-acetamide class, characterized by:

  • Thiazolidinone core: A 1,3-thiazolidine ring with 2,4-dioxo functionalities.
  • Morpholine substituent: A morpholin-4-ylmethyl group at position 3 of the thiazolidinone.
  • Acetamide linkage: Connected to a 4-methylphenyl group.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-2-4-13(5-3-12)18-15(21)10-14-16(22)20(17(23)25-14)11-19-6-8-24-9-7-19/h2-5,14H,6-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKWLWCCEQHLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps. One common approach starts with the preparation of the thiazolidine ring, followed by the introduction of the morpholine moiety and the acetamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Cytotoxic Activity of Selected Analogues

Compound IC₅₀ (MCF-7) IC₅₀ (A549) Reference
Target compound Pending Pending -
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide 15.28 mg/mL 12.7 mg/mL
N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide 18.5 µM 22.3 µM

Table 2: Antioxidant and Anti-inflammatory Activities

Compound DPPH Scavenging (%) Lipid Peroxidation Inhibition (%) Reference
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide 78.2 65.4
N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide 82.1 70.3

Key Differentiators of the Target Compound

  • Morpholine group : Enhances solubility and modulates pharmacokinetics compared to thiadiazole or triazole-containing analogs.
  • 4-methylphenyl acetamide : Balances lipophilicity and steric effects, optimizing target engagement.
  • Dioxo thiazolidinone core: Provides hydrogen-bonding capacity critical for enzyme inhibition (e.g., kinases, oxidoreductases).

Biological Activity

N-(4-methylphenyl)-2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S

1. Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity is often measured using various assays such as DPPH and ABTS scavenging activities.

CompoundIC50 (μM)Assay Type
Compound 1139DPPH
Compound 1217.41AChE Inhibition

The results suggest that the compound can effectively scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Butyrylcholinesterase (BChE) : Plays a role in lipid metabolism.

In a study, several derivatives were tested for their inhibitory activity against AChE and BChE. The findings revealed that certain derivatives exhibited notable inhibition with IC50 values indicating their potency.

3. Antimicrobial Activity

Research has also explored the antimicrobial properties of thiazolidine-based compounds. The structure of this compound suggests potential activity against various bacterial strains due to its ability to disrupt microbial cell walls.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the morpholine and thiazolidine moieties can significantly influence the pharmacological properties.

Key Findings:

  • Substituents on the phenyl ring can enhance or reduce activity.
  • The presence of electron-withdrawing groups tends to increase enzyme inhibition potency.

Case Studies

In a specific case study involving similar thiazolidine derivatives, researchers synthesized a series of compounds and assessed their biological activities through in vitro assays. The study concluded that modifications in the side chains led to enhanced antioxidant and enzyme inhibitory activities.

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